Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP
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Overview
Description
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is a complex chemical compound with a unique structure that combines various functional groups. This compound is often used in scientific research, particularly in the fields of drug delivery systems, diagnostics, and therapeutics. Its structure includes a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence, making it highly versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP involves multiple steps, each requiring specific reaction conditions The process typically begins with the synthesis of the peptide sequence, which includes beta-alanine, valine, and citrulline This is followed by the attachment of the PEG linker and the maleimide group
Industrial Production Methods
Industrial production of this compound often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity, which are crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized in drug delivery systems to improve the efficacy and targeting of therapeutic agents.
Industry: Applied in the development of diagnostic tools and bioconjugation strategies.
Mechanism of Action
The mechanism of action of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP involves its ability to form stable conjugates with various biomolecules. The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds. The PEG linker provides solubility and flexibility, while the peptide sequence can be designed to target specific cellular pathways. The PAB and PNP groups can be used for further functionalization or detection.
Comparison with Similar Compounds
Similar Compounds
Mal-beta-Ala-PEG(4)-Val-Cit-PAB: Lacks the PNP group, making it less versatile for certain applications.
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of PNP, which is used for different conjugation strategies.
Uniqueness
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP stands out due to its combination of functional groups, which provide a high degree of versatility for various applications. The presence of the PNP group allows for additional functionalization, making it suitable for a broader range of research and industrial applications.
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGEYHGOXSSEI-FPCLRPRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N8O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.